Bienvenue dans la boutique en ligne BenchChem!

YM-53601 free base

Hypercholesterolemia Non-human primate model Lipid-lowering

Select YM-53601 free base for your research to leverage its unique pharmacological profile. Unlike pravastatin, it avoids compensatory HMG-CoA reductase upregulation, preventing statin escape in long-term cholesterol reduction studies. It also outperforms fenofibrate, achieving a 73% vs. 53% triglyceride reduction in high-fat diet hamster models. This makes it the definitive tool for investigating squalene synthase inhibition for hypertriglyceridemia and sustained lipid control without escape.

Molecular Formula C21H21FN2O
Molecular Weight 336.4 g/mol
CAS No. 182959-28-0
Cat. No. B3182015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYM-53601 free base
CAS182959-28-0
Molecular FormulaC21H21FN2O
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(=C(COC3=CC4=C(C=C3)C5=CC=CC=C5N4)F)C2
InChIInChI=1S/C21H21FN2O/c22-19(18-12-24-9-7-14(18)8-10-24)13-25-15-5-6-17-16-3-1-2-4-20(16)23-21(17)11-15/h1-6,11,14,23H,7-10,12-13H2/b19-18-
InChIKeyXNDCPFTULXRWQH-HNENSFHCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YM-53601 Free Base (CAS 182959-28-0) for Research Procurement: Core Identity and Utility as a Squalene Synthase Inhibitor


YM-53601 free base is a synthetic, orally active squalene synthase inhibitor that reduces plasma cholesterol and triglyceride levels in vivo [1]. It functions by targeting squalene synthase (farnesyl-diphosphate farnesyltransferase 1, FDFT1), an enzyme critical for cholesterol biosynthesis, and exhibits an IC50 of 79 nM against the enzyme derived from human hepatoma cells . Additionally, it inhibits cholesterol biosynthesis in rats with an ED50 of 32 mg/kg .

Why YM-53601 Cannot Be Replaced by Generic Squalene Synthase Inhibitors or Other Lipid-Lowering Classes


Despite sharing a common target class, squalene synthase inhibitors exhibit divergent in vivo efficacy profiles, particularly in their ability to address statin escape phenomena and to achieve superior triglyceride lowering compared to fibrates [1]. YM-53601 demonstrates a unique combination of attributes: it is not only a potent enzymatic inhibitor but also avoids the compensatory upregulation of HMG-CoA reductase seen with pravastatin and significantly outperforms fenofibrate in reducing triglycerides in a high-fat diet hamster model [2][3]. These differential effects underscore that YM-53601's pharmacological profile cannot be assumed by other squalene synthase inhibitors or even by established lipid-lowering agents, making its specific selection critical for studies requiring sustained cholesterol reduction without inducing escape or for investigations of hypertriglyceridemia.

Quantitative Differentiation: YM-53601 Free Base vs. Pravastatin, Fenofibrate, and TAK-475


Superior Reduction of Plasma Non-HDL Cholesterol vs. Pravastatin in Rhesus Monkeys

In a direct head-to-head comparison in rhesus monkeys, YM-53601 (50 mg/kg twice daily for 21 days) decreased plasma non-HDL cholesterol by 37% (P<0.01), whereas pravastatin (25 mg/kg twice daily for 28 days) failed to achieve a statistically significant reduction [1]. This represents the first report of a squalene synthase inhibitor outperforming an HMG-CoA reductase inhibitor in lowering non-HDL-C in this primate model [1].

Hypercholesterolemia Non-human primate model Lipid-lowering

Superior Reduction of Plasma Triglyceride vs. Fenofibrate in High-Fat Diet Hamsters

In hamsters fed a high-fat diet, YM-53601 (100 mg/kg daily for 7 days) reduced plasma triglyceride levels by 73% (P<0.001), which was significantly superior to the 53% reduction (P<0.001) achieved by fenofibrate, a clinically used fibrate, at the same dose and duration [1]. This is the first report of a squalene synthase inhibitor outperforming a fibrate in lowering plasma triglyceride levels [1].

Hypertriglyceridemia Fibrate comparison High-fat diet model

Avoidance of Statin Escape Phenomenon: Sustained Cholesterol Reduction vs. Pravastatin

In a hamster model of the statin escape phenomenon, pravastatin (3 mg/kg) initially decreased plasma non-HDL cholesterol but lost efficacy between days 17 and 27 of treatment, accompanied by a rebound increase in HMG-CoA reductase activity [1]. In contrast, YM-53601 (30 mg/kg) maintained a significant decrease in plasma non-HDL cholesterol at days 9, 17, and 27 (P<0.001 at all time points) with no escape [1]. Moreover, replacing pravastatin with YM-53601 in escape-conditioned hamsters resulted in a 53% decrease in plasma non-HDL cholesterol (P<0.001) and a corresponding reduction in HMG-CoA reductase activity [1].

Escape phenomenon Statin resistance HMG-CoA reductase activity

In Vivo Potency Comparison: ED50 for Cholesterol Biosynthesis Inhibition vs. TAK-475

YM-53601 inhibits cholesterol biosynthesis in rats with an ED50 of 32 mg/kg . For reference, the structurally distinct squalene synthase inhibitor lapaquistat (TAK-475) demonstrates a significantly lower ED50 of 2.9 mg/kg in the same species , indicating that YM-53601 is approximately 11-fold less potent on a mg/kg basis in this specific in vivo model. This data point underscores that YM-53601 occupies a distinct potency tier within the class and should be selected when a compound with this specific in vivo dose-response profile is required.

In vivo potency ED50 Squalene synthase inhibitor comparison

Cross-Species Enzymatic Potency Profile and Dual Lipid-Lowering Effect

YM-53601 exhibits broad cross-species squalene synthase inhibition with IC50 values of 79 nM in human HepG2 cells, 90 nM in rat liver microsomes, 170 nM in hamster microsomes, and 45 nM in guinea-pig microsomes . Unlike HMG-CoA reductase inhibitors such as pravastatin, which primarily lower LDL cholesterol, YM-53601 demonstrates a dual lipid-lowering effect: it reduces both plasma non-HDL cholesterol (e.g., 47% reduction in guinea-pigs at 100 mg/kg) and triglycerides (e.g., 81% decrease in hamsters at 50 mg/kg) [1]. This dual action is a class-level inference for squalene synthase inhibitors but is directly quantified for YM-53601.

Species specificity Triglyceride lowering Non-HDL cholesterol

Defined Research Applications for YM-53601 Free Base Based on Quantitative Differentiation Evidence


Non-Human Primate Studies of Hypercholesterolemia Requiring Superior Non-HDL-C Reduction

For studies in rhesus monkeys where pravastatin fails to lower non-HDL-C, YM-53601 is the proven alternative, achieving a 37% reduction in non-HDL cholesterol at 50 mg/kg twice daily for 21 days [1].

Hamster Models of Diet-Induced Hypertriglyceridemia Requiring Superior Triglyceride Lowering

In high-fat diet hamsters, YM-53601 outperforms fenofibrate, reducing triglycerides by 73% vs. 53% at 100 mg/kg/day for 7 days [1]. This makes it the compound of choice for investigating the triglyceride-lowering effects of squalene synthase inhibition.

Investigating and Circumventing Statin Escape Phenomenon

YM-53601 maintains cholesterol reduction without escape in long-term studies, unlike pravastatin, and can rescue statin escape when used as a replacement therapy, as shown by a 53% non-HDL-C reduction after pravastatin washout [1].

Comparative Pharmacology Studies of Squalene Synthase Inhibitors

YM-53601's distinct in vivo ED50 (32 mg/kg) relative to TAK-475 (2.9 mg/kg) allows researchers to benchmark potency differences within the squalene synthase inhibitor class .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for YM-53601 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.